molecular formula C11H9BrClNO B598898 3-Bromo-4-chloro-6-ethoxyquinoline CAS No. 1204810-86-5

3-Bromo-4-chloro-6-ethoxyquinoline

Cat. No.: B598898
CAS No.: 1204810-86-5
M. Wt: 286.553
InChI Key: HKIOCHWWMNQDEC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-ethoxyquinoline is a heterocyclic organic compound that belongs to the quinoline family. It contains a quinoline ring with bromine, chlorine, and ethoxy groups attached to it . This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative.

    Chlorination: The addition of a chlorine atom at the 4-position.

    Ethoxylation: The attachment of an ethoxy group at the 6-position.

These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The reactions are typically conducted in reactors with precise temperature and pressure control to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-ethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

3-Bromo-4-chloro-6-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-6-ethoxyquinoline is unique due to the combination of bromine, chlorine, and ethoxy groups on the quinoline ring. This unique substitution pattern enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

3-bromo-4-chloro-6-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOCHWWMNQDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671166
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-86-5
Record name 3-Bromo-4-chloro-6-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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